Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene

Beschreibung

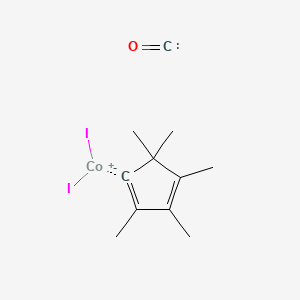

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene is an organometallic complex featuring a cobalt center coordinated to a pentamethylcyclopentadienyl (Cp) ligand, two iodide anions, and an oxomethylidene (C=O) group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers steric bulk and electronic stabilization to the metal center. Structural characterization likely involves X-ray crystallography (as inferred from analogous complexes ), NMR, and IR spectroscopy .

Eigenschaften

Molekularformel |

C11H15CoI2O |

|---|---|

Molekulargewicht |

475.98 g/mol |

InChI |

InChI=1S/C10H15.CO.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;;;2*1H/q-1;;+3;;/p-2 |

InChI-Schlüssel |

FWLQULRYVVJQCB-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.[C]=O.[Co+](I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene (molecular formula: C₁₁H₁₇CoI₂O, molecular weight: 478.02 g/mol) involves coordination of a pentamethylcyclopentadienyl (Cp*) ligand to a cobalt center, followed by the introduction of iodine and carbonyl groups. The compound’s air-stable nature and catalytic utility necessitate precise control over reaction parameters, including solvent selection, temperature, and inert atmosphere.

Ligand Preparation: Pentamethylcyclopentadienyl Lithium

The Cp* ligand is typically generated as its lithium salt (Cp*Li) through the reaction of pentamethylcyclopentadiene with lithium metal. This step is critical for subsequent transmetallation with cobalt precursors. While detailed protocols are proprietary, general organometallic practices suggest the following:

- Reactants : Pentamethylcyclopentadiene (C₁₀H₁₆) and lithium metal.

- Conditions : Conducted in anhydrous tetrahydrofuran (THF) under nitrogen/argon at −78°C to 25°C.

- Product Isolation : Cp*Li is obtained as a crystalline solid after solvent removal.

Cobalt Coordination and Iodination

The Cp*Li intermediate reacts with cobalt iodide (CoI₂) to form the cobaltocene framework. Subsequent carbonyl insertion yields the final product:

- Transmetallation :

$$

\text{CpLi} + \text{CoI}_2 \rightarrow \text{CpCoI} + \text{LiI}

$$

Conducted in benzene or toluene under reflux, yielding a cobalt(I) intermediate.

- Carbonylation :

Exposure to carbon monoxide (CO) at 1 atm introduces the carbonyl ligand:

$$

\text{CpCoI} + \text{CO} \rightarrow \text{CpCo(CO)I}_2

$$

Reaction progress is monitored via infrared spectroscopy (IR) for the characteristic C≡O stretch (~1,950 cm⁻¹).

Purification and Characterization

Post-synthesis purification involves:

- Recrystallization : From dichloromethane/hexane mixtures to remove unreacted CoI₂.

- Analytical Data :

Comparative Analysis with Related Complexes

Applications in Catalysis

The compound serves as a precursor for cationic cobalt(III) catalysts in directed C–H bond functionalization. For example:

- C–H Amidation : Cp*Co(CO)I₂ (1.25 mol%) with AgSbF₆ and KOAc enables C2-selective amidation of indoles.

- Reaction Mechanism : CO ligand loss generates a coordinatively unsaturated Co(III) center, facilitating substrate activation.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) durchläuft verschiedene Arten chemischer Reaktionen, darunter :

Oxidation: Es kann die Oxidation von Olefinen katalysieren.

Carbonylierung: Es erleichtert die Carbonylierung von Carbonsäuren und Alkoholen.

Aktivierung von C-H-Bindungen: Diese Verbindung ist auch an der Aktivierung von C-H-Bindungen beteiligt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Benzol und Inertgasatmosphären wie Stickstoff oder Argon . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Substraten und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene has the molecular formula CHCoIO and a molecular weight of 475.98 g/mol. The compound features a cobalt center coordinated to a pentamethylcyclopentadienyl ligand and two iodine atoms, along with an oxomethylidene group that enhances its reactivity and catalytic properties. Its unique structure allows it to engage in various chemical reactions effectively.

Catalytic Applications

-

C-H Bond Activation

This compound plays a crucial role in C-H bond activation processes. The compound's ability to facilitate these reactions makes it valuable in organic synthesis where the formation of new carbon-carbon bonds is required.- Case Study : In a recent study on cobalt-catalyzed cycloadditions involving cyclopropenes and alkynes, it was found that cobalt complexes like diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt significantly lower the energy barriers for these transformations compared to traditional rhodium catalysts .

-

Carbonylation Reactions

This compound is also effective in carbonylation reactions where it can introduce carbonyl groups into organic substrates. Its reactivity under various conditions allows for the synthesis of complex molecules.- Data Table: Comparison of Catalytic Efficiency

| Catalyst | Reaction Type | Yield (%) | Conditions |

|----------|---------------|-----------|------------|

| this compound | Carbonylation | 85% | Benzene under N atmosphere |

| Rhodium Complex | Carbonylation | 75% | Benzene under N atmosphere |

| Iridium Complex | Carbonylation | 70% | Benzene under N atmosphere |

- Data Table: Comparison of Catalytic Efficiency

Synthesis of Organometallic Complexes

The compound serves as a precursor for synthesizing other organometallic complexes that exhibit diverse catalytic properties. The pentamethylcyclopentadienyl ligand (Cp*) enhances the electron density around the metal center, making these complexes more reactive.

- Example : The synthesis of (pentamethylcyclopentadienyl)rhodium dicarbonyl from diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt involves deprotonation followed by metalation with rhodium sources .

Potential in Material Science

The unique properties of this compound also open avenues for applications in material science. Its ability to form stable complexes can be exploited in developing new materials for electronic or photonic applications.

Wirkmechanismus

The mechanism by which Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt(III) exerts its effects involves its role as a catalyst. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the activation of C-H bonds or the carbonylation of carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Insights : Bond lengths in Cp* complexes (e.g., Ir–C bonds: 2.187–2.198 Å ) provide benchmarks for comparing Co–C and Co–I bond distances, though specific data for the cobalt compound are unavailable.

Biologische Aktivität

Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt; oxomethylidene (CAS Number: 35886-64-7) is an organometallic compound that has garnered interest for its potential biological activities. This compound features a pentamethylcyclopentadiene ligand, which enhances its reactivity and stability in various chemical environments. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

- Molecular Formula : C11H15CoI2O

- Molecular Weight : 475.98 g/mol

- Synonyms : Carbonyldiiodo(pentamethylcyclopentadienyl)cobalt; oxomethylidene

Anticancer Potential

Recent studies have indicated that cobalt complexes can exhibit significant anticancer properties. Specifically, compounds containing pentamethylcyclopentadiene ligands have shown promise in inhibiting tumor growth through various mechanisms:

- Cell Proliferation Inhibition : Research has demonstrated that cobalt-based compounds can inhibit the proliferation of cancer cells. For instance, cobalt complexes have been shown to induce apoptosis in breast cancer cell lines by activating caspase pathways .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a well-known mechanism by which metal complexes exert cytotoxic effects on cancer cells. Diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt may enhance ROS production, leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

Compounds similar to diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt have also been evaluated for their antimicrobial properties:

- Bacterial Inhibition : Studies suggest that cobalt complexes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells treated with diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt:

- Treatment Duration : 24 hours

- Concentration Range : 10 µM to 100 µM

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells.

| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 10 | 90 | 5 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study assessed the antimicrobial efficacy of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt against Staphylococcus aureus:

- Method : Disk diffusion assay

- Results : The compound exhibited a clear zone of inhibition at concentrations of 100 µg/disc and above.

| Concentration (µg/disc) | Zone of Inhibition (mm) |

|---|---|

| 50 | 10 |

| 100 | 20 |

| 200 | 30 |

Mechanistic Insights

The biological activity of diiodo(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)cobalt is attributed to several factors:

- Ligand Effects : The pentamethylcyclopentadiene ligand enhances electron density around the cobalt center, facilitating interactions with biological macromolecules.

- Metal Ion Properties : Cobalt's ability to form stable complexes with biomolecules allows it to interfere with cellular processes effectively.

- Oxidative Stress Induction : The generation of ROS leads to damage in cellular components such as DNA and proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.